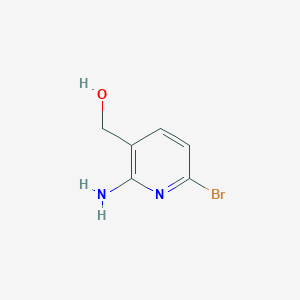

(2-Amino-6-bromopyridin-3-yl)methanol

Description

Contextualization within Halogenated and Aminated Pyridine (B92270) Derivatives

The chemical character of (2-Amino-6-bromopyridin-3-yl)methanol is defined by the interplay of its distinct functional groups attached to the pyridine core. As a halogenated pyridine, the presence of the bromine atom at the 6-position is of particular importance. Halogenated pyridines are crucial intermediates in organic synthesis, primarily because the halogen atom can be readily substituted or participate in a variety of cross-coupling reactions. sigmaaldrich.com This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, a fundamental strategy in the construction of complex molecular architectures. The regioselective halogenation of pyridine rings is a vital tool for creating diverse molecular candidates for structure-activity relationship (SAR) studies in drug discovery. sigmaaldrich.comgoogle.com

Simultaneously, the compound is an aminated pyridine derivative, with an amino group at the 2-position. 2-Aminopyridine (B139424) moieties are prevalent in a number of FDA-approved drugs and are considered valuable pharmacophores. iucr.org The amino group can act as a nucleophile, a base, or a directing group in subsequent synthetic steps. The development of efficient methods for the selective amination of polyhalogenated pyridines is an area of active research, underscoring the demand for these types of building blocks. The combination of both an amino group and a halogen on the same pyridine ring makes compounds like this compound particularly valuable feedstocks for the development of fine chemicals and biologically active molecules.

Significance of Multifunctionalized Pyridines in Chemical Research

Multifunctionalized pyridines, such as this compound, are of immense significance in chemical research due to the synthetic versatility they offer. The presence of multiple, chemically distinct functional groups—in this case, the nucleophilic amino group, the synthetically versatile bromo group, and the reactive hydroxymethyl group—allows for a stepwise and regioselective modification of the molecule. This enables chemists to build molecular complexity in a controlled manner.

The hydroxymethyl group at the 3-position can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. Each of the three functional groups can potentially be addressed with a different set of reagents, opening up a wide range of synthetic possibilities from a single starting material. This "multifunctional" nature is highly desirable in the synthesis of compound libraries for high-throughput screening and in the optimization of lead compounds in medicinal chemistry. The ability to participate in diverse chemical reactions makes such compounds invaluable assets in the quest to create novel therapeutic agents and advanced materials. accelachem.com The strategic placement of these functional groups on the pyridine scaffold provides a robust platform for the generation of a diverse array of more complex derivatives.

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-6-bromopyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTCZUHBAQUDIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Amino 6 Bromopyridin 3 Yl Methanol

Retrosynthetic Approaches to the Compound's Core Structure

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by disconnecting it into simpler, commercially available starting materials. For (2-Amino-6-bromopyridin-3-yl)methanol, several disconnections can be envisioned based on the three key functional groups attached to the pyridine (B92270) core.

A primary retrosynthetic strategy involves sequential functional group interconversions (FGI) and disconnections of the carbon-heteroatom bonds. The hydroxymethyl group can be traced back to a more stable precursor like an ester or a carboxylic acid through an FGI, suggesting a reduction as the final step. The amino and bromo groups can be disconnected via reactions that install these functionalities, such as nucleophilic aromatic substitution or electrophilic halogenation.

Three plausible retrosynthetic pathways are:

Pathway A: Disconnection of the C-N bond of the amino group and the C-C bond of the hydroxymethyl group (via its ester precursor) leads back to a 2,6-dihalogenated nicotinic acid derivative. This approach relies on the selective substitution of the halogen at the 2-position.

Pathway B: Disconnecting the C-Br bond suggests a late-stage regioselective bromination of a 2-amino-3-pyridinemethanol precursor. This pathway's success hinges on controlling the regioselectivity of the bromination on a highly activated ring system.

Pathway C: A strategy starting from a pre-functionalized bromopyridine, such as 6-bromonicotinic acid, involves the sequential introduction of the amino group at the 2-position and the reduction of the carboxylic acid at the 3-position.

These approaches highlight that the synthesis must strategically manipulate the directing effects of the substituents at each step to achieve the desired substitution pattern.

Methodologies for Pyridine Ring Functionalization

The construction of this compound necessitates specific and high-yielding methods for introducing each functional group at the correct position on the pyridine ring.

The introduction of a bromine atom onto a pyridine ring is highly dependent on the electronic properties of existing substituents. For a precursor like 2-aminopyridine (B139424), the amino group is a powerful activating group, directing electrophiles to the ortho and para positions (C3 and C5).

Direct bromination of 2-aminopyridine often yields a mixture of 2-amino-5-bromopyridine (B118841) and 2-amino-3,5-dibromopyridine. researchgate.netresearchgate.net Achieving bromination at the C6 position is challenging due to the directing effects of the C2-amino group. Alternative strategies are therefore required. One approach involves the bromination of pyridine-N-oxides, which alters the ring's electronic distribution and can direct halogenation to the 2- and 6-positions. researchgate.net Another strategy is to start with a pyridine ring that is already brominated at the desired position, such as 2,6-dibromopyridine, and then introduce the other functional groups.

Several methods have been developed for the regioselective bromination of substituted pyridines, as detailed in the table below.

| Brominating Agent/System | Substrate Type | Position of Bromination | Notes |

| LiBr / Selectfluor | 2-Aminopyridines | 5-position | Provides good to high yields under mild conditions. rsc.org |

| 1-Butylpyridinium bromide / H₂O₂ | 2-Aminopyridines | 5-position | An environmentally friendly protocol using a bromine source and a green oxidant. researchgate.net |

| N-Bromosuccinimide (NBS) | 3-Aminopyridine | 2-position | A common method for brominating aminopyridines. nbinno.com |

| Bromine / Acetic Acid | 2-Aminopyridine | 3-position | Can be achieved under controlled temperature conditions. google.com |

| p-TsOH / TBABr | Pyridine N-Oxides | 2-position | A mild method that avoids highly reactive reagents like Br₂ or POBr₃. |

This table is interactive and can be sorted by column.

Introducing an amino group at the C2 position of the pyridine ring is a key transformation. The classic Chichibabin reaction, which uses sodium amide (NaNH₂), is a well-established method for the direct amination of pyridine at the 2-position. wikipedia.org However, the harsh conditions can be incompatible with sensitive functional groups.

A more versatile method is nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group, such as a halogen, at the 2-position. For instance, reacting 2-bromopyridine (B144113) or 2-chloropyridine (B119429) derivatives with ammonia (B1221849) or other aminating agents can yield 2-aminopyridines. researchgate.net The reactivity of the halopyridine is enhanced by the presence of electron-withdrawing groups on the ring. A two-step synthesis of 2-aminopyridines from 2-mercaptopyridine (B119420) has also been reported, proceeding through a dihydrothiazolopyridinium salt intermediate that reacts with various amines. nih.gov

The hydroxymethyl group (-CH₂OH) is typically installed by the reduction of a corresponding carbonyl functional group, such as a carboxylic acid, ester, or aldehyde, at the C3 position.

Common synthetic routes include:

Reduction of Esters: The reduction of a nicotinate (B505614) ester (e.g., methyl 6-bromonicotinate) is a frequently used method. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an inert solvent such as THF are effective for this transformation.

Reduction of Carboxylic Acids: 6-Bromonicotinic acid can be reduced to the corresponding alcohol. This usually requires a strong reducing agent like LiAlH₄ or borane (B79455) (BH₃).

Hydrolysis of a Bromomethyl Group: A hydroxymethyl group can be formed from a bromomethyl precursor. For example, the hydrolysis of 2-bromo-5-(bromomethyl)pyridine (B25434) using silver nitrate (B79036) in an aqueous solution yields 2-bromo-5-(hydroxymethyl)pyridine. ambeed.com

From Pyridine-N-Oxides: The reaction of picoline N-oxides with acetic anhydride (B1165640) can yield acetoxymethyl pyridines, which upon hydrolysis give the hydroxymethyl pyridines. youtube.com This reaction's regioselectivity can be variable.

Multistep Synthetic Pathways

Combining the individual functionalization methodologies into a coherent sequence allows for the construction of the target molecule. The order of steps is critical to manage functional group compatibility and control regioselectivity.

A plausible multistep synthesis for this compound can be proposed starting from a commercially available precursor like 6-bromonicotinic acid.

Proposed Synthetic Pathway:

Esterification: The synthesis would commence with the protection of the carboxylic acid of 6-bromonicotinic acid (1) as a methyl ester, yielding methyl 6-bromonicotinate (2) . This is typically achieved using methanol (B129727) in the presence of an acid catalyst like sulfuric acid. This step protects the acid from reacting with subsequent reagents and increases solubility in organic solvents.

N-Oxidation: The pyridine nitrogen of compound (2) is then oxidized to form methyl 6-bromo-1-oxido-3-pyridinecarboxylate (3) . Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. The N-oxide formation alters the electronic properties of the ring, activating the C2 and C6 positions for nucleophilic attack.

Amination: The introduction of the amino group at the C2 position can be achieved through various methods on the N-oxide intermediate (3) . A common route involves nitration at the 2-position followed by reduction. Alternatively, direct amination procedures can be employed. This step would yield methyl 2-amino-6-bromo-nicotinate (4) after removal of the N-oxide, which often occurs during workup or can be accomplished with a reducing agent like PCl₃.

Reduction of the Ester: The final step is the reduction of the methyl ester group in compound (4) to the primary alcohol. This is accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This transformation yields the final product, This compound (5) .

This pathway strategically uses a protecting group (ester) and an activating group (N-oxide) to direct the functionalization steps and ensure the correct placement of all substituents on the pyridine core.

One-Pot Reaction Sequences

A plausible one-pot strategy could commence with a suitably substituted pyridine precursor, such as 2,6-dibromo-3-pyridinecarboxylic acid or its ester. The sequence would involve a regioselective amination at the 2-position, followed by the reduction of the carboxylic acid or ester at the 3-position.

Hypothetical One-Pot Synthesis:

Starting Material: 2,6-Dibromo-3-pyridinecarboxylic acid methyl ester.

Step 1 (Amination): Selective amination at the C2 position. This could be achieved using a nucleophilic aromatic substitution (SNAr) reaction. The higher reactivity of the C2 and C6 positions in pyridines towards nucleophiles makes this feasible. A nitrogen source, such as ammonia or a protected amine, would be introduced.

Step 2 (Reduction): Subsequent reduction of the ester group at the C3 position to a hydroxymethyl group. This would require a potent reducing agent that does not affect the bromo or amino substituents.

The success of such a one-pot sequence would be highly dependent on the compatibility of the reagents and the fine-tuning of reaction conditions to favor the desired transformations while minimizing side reactions. For instance, the reducing agent for the ester should not lead to the reduction of the pyridine ring or the cleavage of the carbon-bromine bond.

Research into multicomponent reactions for the synthesis of substituted pyridines suggests that the assembly of the pyridine ring itself in a one-pot fashion from acyclic precursors is a powerful strategy. mdpi.comrsc.orgresearchgate.net These methods often involve the condensation of aldehydes, ketones, or their derivatives with active methylene (B1212753) compounds and an ammonia source. rsc.orgnih.gov While these approaches deliver highly functionalized pyridines, the specific substitution pattern of this compound would necessitate a custom-designed multicomponent reaction.

A study on the synthesis of substituted pyridines via a one-pot multicomponent reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base highlights the potential for forming multiple bonds in a single operation. rsc.org Adapting such a strategy would require the selection of precursors that would ultimately yield the desired 2-amino, 3-hydroxymethyl, and 6-bromo substitution pattern.

Catalyst Systems in this compound Synthesis

The synthesis of this compound, whether through a stepwise or a one-pot approach, relies heavily on the use of effective catalyst systems to facilitate the key chemical transformations. The primary reactions involved are the amination of a halopyridine and the reduction of a carboxylic acid or ester derivative.

Catalysts for Amination:

The amination of halopyridines is a well-established transformation, with several catalytic systems available.

Palladium-based Catalysts: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and has been applied to the amination of halopyridines. nih.gov These reactions typically employ a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in combination with a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a base.

Copper-based Catalysts: Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide an alternative to palladium-based systems. nih.gov These reactions can be more cost-effective and may offer different reactivity profiles.

Catalyst-Free Amination: In some cases, particularly with highly activated halopyridines, nucleophilic aromatic substitution with an amine can proceed without a metal catalyst, often under high temperature or pressure. nih.gov Base-promoted selective amination of polyhalogenated pyridines using sodium tert-butoxide has also been reported as an environmentally benign method. acs.org

Catalysts for Reduction:

The reduction of the carboxylic acid or ester group at the 3-position of the pyridine ring to a primary alcohol is another critical step.

Metal Hydride Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of esters and carboxylic acids to alcohols. google.comyoutube.com While highly effective, these reagents are generally not considered catalytic and require stoichiometric amounts. Careful control of the reaction conditions is necessary to avoid the reduction of other functional groups.

Catalytic Hydrogenation: Catalytic hydrogenation is a greener alternative to metal hydrides. This process involves the use of a heterogeneous or homogeneous catalyst and hydrogen gas.

Heterogeneous Catalysts: Catalysts such as platinum (e.g., Adams' catalyst) or nickel can be used for the reduction of pyridine carboxylic acids. researchgate.net The choice of catalyst and reaction conditions (e.g., solvent, pressure, temperature) is crucial to achieve selective reduction of the carboxylic acid without reducing the pyridine ring itself. researchgate.netresearchgate.net

Homogeneous Catalysts: Homogeneous catalysts, such as iridium complexes, have been shown to be effective for the direct asymmetric reductive amination of ketones, which involves a reduction step. nih.gov While not a direct example of pyridine carboxylate reduction, it highlights the potential of soluble transition metal catalysts in reduction reactions.

The development of a truly efficient one-pot synthesis of this compound would likely require a bifunctional or a compatible dual-catalyst system that can mediate both the amination and the reduction steps sequentially in the same reaction vessel.

Below is a table summarizing potential catalyst systems for the key transformations in the synthesis of this compound.

| Transformation | Catalyst System | Key Features | References |

| Amination of 6-bromopyridine moiety | Palladium(0) complexes with phosphine ligands | High efficiency and broad substrate scope (Buchwald-Hartwig amination). | nih.gov |

| Amination of 6-bromopyridine moiety | Copper(I) salts | Cost-effective alternative to palladium (Ullmann coupling). | nih.gov |

| Amination of 6-bromopyridin moiety | Ruthenium(II) complexes | η⁶-Coordination activation for SNAr of aminopyridines. | thieme-connect.de |

| Reduction of 3-ester/acid moiety | Lithium Aluminum Hydride (LiAlH₄) | Stoichiometric, powerful reducing agent for esters and carboxylic acids. | google.comyoutube.com |

| Reduction of 3-ester/acid moiety | Platinum or Nickel catalysts | Heterogeneous catalysts for hydrogenation. | researchgate.netresearchgate.net |

| Reduction of 3-ester/acid moiety | Iridium-Phosphate complexes | Homogeneous catalyst for reductive amination, indicating potential for related reductions. | nih.gov |

Spectroscopic and Structural Elucidation of 2 Amino 6 Bromopyridin 3 Yl Methanol

Vibrational Spectroscopic Analysis

Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (2-Amino-6-bromopyridin-3-yl)methanol is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the amino group, the hydroxyl group, the pyridine (B92270) ring, and the carbon-bromine bond.

The N-H stretching vibrations of the primary amino group are anticipated to appear as two distinct bands in the region of 3500-3300 cm⁻¹. The asymmetric stretching vibration typically occurs at a higher frequency than the symmetric stretching vibration. The O-H stretching vibration of the hydroxymethyl group is expected to produce a broad absorption band, generally in the 3400-3200 cm⁻¹ region, often overlapping with the N-H stretches.

The pyridine ring itself gives rise to several characteristic bands. The C=C and C=N stretching vibrations within the aromatic ring are expected in the 1600-1450 cm⁻¹ range. The substitution pattern on the pyridine ring influences the exact positions and intensities of these bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

The C-N stretching vibration of the aromatic amine is predicted to be in the 1330-1260 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is expected around 1050-1000 cm⁻¹. Finally, the C-Br stretching vibration is anticipated to be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3450 | Medium | Asymmetric N-H Stretch | Amino (-NH₂) |

| ~3350 | Medium | Symmetric N-H Stretch | Amino (-NH₂) |

| 3400-3200 (broad) | Medium-Strong | O-H Stretch | Hydroxyl (-OH) |

| ~3070 | Weak-Medium | Aromatic C-H Stretch | Pyridine Ring |

| ~1610 | Strong | C=C/C=N Ring Stretch | Pyridine Ring |

| ~1570 | Strong | C=C/C=N Ring Stretch | Pyridine Ring |

| ~1460 | Medium | C=C/C=N Ring Stretch | Pyridine Ring |

| ~1300 | Medium | Aromatic C-N Stretch | Amino-Pyridine |

| ~1030 | Medium-Strong | C-O Stretch | Methanol (B129727) |

| ~550 | Medium | C-Br Stretch | Bromo-Pyridine |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity is dependent on a change in the polarizability of the molecule.

The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the pyridine ring. The ring breathing mode, a highly characteristic and often intense band for pyridines, is anticipated in the 1000-980 cm⁻¹ region. Aromatic C-H stretching vibrations will also be visible, typically in the 3100-3000 cm⁻¹ range.

The symmetric N-H stretching vibration of the amino group, while visible in the IR, may also be observed in the Raman spectrum. The C-Br stretching vibration is also expected to be Raman active and can provide confirmatory evidence for the presence of the bromine substituent. In general, non-polar bonds and symmetric vibrations tend to give rise to stronger Raman signals.

Interactive Data Table: Predicted Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3070 | Medium | Aromatic C-H Stretch | Pyridine Ring |

| ~1610 | Medium | C=C/C=N Ring Stretch | Pyridine Ring |

| ~1570 | Medium | C=C/C=N Ring Stretch | Pyridine Ring |

| ~1300 | Weak | Aromatic C-N Stretch | Amino-Pyridine |

| ~990 | Strong | Ring Breathing Mode | Pyridine Ring |

| ~550 | Strong | C-Br Stretch | Bromo-Pyridine |

Nuclear Magnetic Resonance Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide detailed information about the number and environment of the protons in the molecule. The spectrum is expected to show signals for the amino protons, the hydroxyl proton, the methylene (B1212753) protons of the methanol group, and the two aromatic protons on the pyridine ring.

The amino group (-NH₂) protons are expected to appear as a broad singlet in the range of δ 4.5-6.0 ppm, with the chemical shift being dependent on the solvent and concentration. The hydroxyl proton (-OH) of the methanol group would also likely appear as a broad singlet, typically between δ 4.0-5.5 ppm.

The methylene protons (-CH₂OH) are expected to give a singlet at approximately δ 4.6-4.8 ppm. The two aromatic protons on the pyridine ring are in different chemical environments and are expected to appear as two distinct doublets due to coupling with each other. The proton at the 4-position (H-4) would likely resonate at a lower field (δ ~7.5-7.7 ppm) compared to the proton at the 5-position (H-5) (δ ~6.8-7.0 ppm), with a typical ortho-coupling constant (³J) of around 8-9 Hz.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.6 | Doublet | ~8.5 |

| H-5 | ~6.9 | Doublet | ~8.5 |

| -NH₂ | ~5.0 | Broad Singlet | - |

| -OH | ~4.8 | Broad Singlet | - |

| -CH₂OH | ~4.7 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are expected.

The carbon atom bearing the bromine (C-6) is anticipated to be significantly shielded and appear at a lower chemical shift, around δ 140-145 ppm. The carbon atom attached to the amino group (C-2) is expected to be the most downfield of the ring carbons, likely in the region of δ 158-162 ppm. The carbon atom substituted with the methanol group (C-3) would likely appear around δ 120-125 ppm. The remaining two aromatic carbons, C-4 and C-5, are predicted to resonate in the δ 110-140 ppm range. The carbon of the methylene group (-CH₂OH) is expected to be the most upfield signal, typically around δ 60-65 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 |

| C-3 | ~122 |

| C-4 | ~138 |

| C-5 | ~115 |

| C-6 | ~142 |

| -CH₂OH | ~62 |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are crucial for unambiguously assigning the proton and carbon signals by revealing their correlations.

A ¹H-¹H Correlation Spectroscopy (COSY) experiment would show a cross-peak between the two aromatic protons at H-4 and H-5, confirming their ortho-relationship. oxinst.com No other significant correlations would be expected, as the other protons are not typically coupled to each other through two or three bonds.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum would reveal the direct one-bond correlations between protons and their attached carbons. wikipedia.org This would allow for the definitive assignment of the protonated carbons. Expected correlations would be observed between the H-4 proton and the C-4 carbon, the H-5 proton and the C-5 carbon, and the methylene protons with the methylene carbon (-CH₂OH).

Further structural information could be obtained from a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between protons and carbons over two or three bonds. For instance, the methylene protons (-CH₂OH) would be expected to show correlations to the C-2, C-3, and C-4 carbons of the pyridine ring, providing key connectivity information.

Mass Spectrometric Studies

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, the molecular formula has been established as C₆H₇BrN₂O. cymitquimica.combiosynth.com The monoisotopic mass of this compound is calculated to be 201.974176 g/mol . This precise mass measurement is a critical piece of data for the unambiguous identification of the compound in complex mixtures and for the verification of its synthesis.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆H₇BrN₂O | cymitquimica.combiosynth.com |

| Monoisotopic Mass | 201.974176 g/mol | |

| Molecular Weight | 203.0366 g/mol | cymitquimica.com |

Note: The monoisotopic mass is calculated based on the most abundant isotopes of the constituent elements, while the molecular weight is based on the weighted average of all naturally occurring isotopes.

Fragmentation Pattern Analysis

Upon ionization, the molecule is expected to undergo several key fragmentation pathways:

Alpha-cleavage: The bond adjacent to the amino group and the bond adjacent to the hydroxymethyl group are susceptible to cleavage. Alpha-cleavage next to the amino group would be a characteristic fragmentation for an amine. libretexts.orglibretexts.org Similarly, alcohols typically undergo alpha-cleavage with the loss of an alkyl radical. libretexts.org

Loss of Small Molecules: Dehydration, the elimination of a water molecule (H₂O), is a common fragmentation pathway for alcohols. libretexts.org The loss of the hydroxymethyl group (•CH₂OH) or the amino group (•NH₂) as radicals are also plausible fragmentation events.

Aromatic Ring Fragmentation: The brominated pyridine ring itself can undergo fragmentation, although aromatic systems are generally more stable. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

A detailed analysis of the mass spectrum would be required to confirm the relative abundances of these and other potential fragment ions, providing a more complete picture of the molecule's fragmentation behavior.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For this compound, the presence of the substituted pyridine ring constitutes the primary chromophore. Aminopyridines are known to exhibit absorption bands in the UV region. researchgate.net The exact position of the absorption maxima for this compound would be influenced by the electronic effects of the amino, bromo, and hydroxymethyl substituents on the pyridine ring. While specific experimental λmax values for this compound are not available in the surveyed literature, related aminopyridine derivatives show characteristic absorptions that can be used for qualitative and quantitative analysis.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction

To date, a single crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Such a study would require the growth of a suitable single crystal of the compound. The successful crystallization and subsequent X-ray analysis would provide unequivocal proof of its molecular structure. The synthesis of related bromopyridine derivatives has been documented, and in some cases, their crystal structures have been determined, providing a methodological basis for future crystallographic work on this compound. georgiasouthern.edu

Solid-State Structural Parameters

In the absence of a crystal structure for this compound, its solid-state structural parameters, such as bond lengths and angles, remain experimentally undetermined. Theoretical calculations could provide estimates for these parameters, but experimental validation through X-ray diffraction is necessary for definitive structural elucidation. The crystal structures of other substituted pyridine derivatives reveal that the geometry of the pyridine ring is influenced by its substituents, and similar effects would be expected in the solid-state structure of the title compound. nih.govresearchgate.net

Intermolecular Interactions and Crystal Packing

The primary intermolecular forces expected to govern the crystal packing of this compound are hydrogen bonds. The amino and hydroxyl groups are excellent hydrogen bond donors, while the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group are effective hydrogen bond acceptors. It is highly probable that a robust network of hydrogen bonds would be the defining feature of the crystal lattice.

In similar structures containing aminopyridine moieties, N-H···N and N-H···O hydrogen bonds are common. For instance, in co-crystals of 2-amino-6-bromopyridine (B113427), the aminopyridinium cation is known to form distinct hydrogen-bonding motifs with counter-ions. nih.gov Specifically, R22(8) graph set motifs, where two molecules are linked by a pair of hydrogen bonds, are frequently observed. nih.govresearchgate.netnih.gov In the case of this compound, one could anticipate the formation of dimers or chains through N-H···N interactions between the amino group of one molecule and the pyridine nitrogen of another.

Furthermore, the hydroxyl group is a potent hydrogen bond donor and acceptor. It can participate in O-H···N or O-H···O hydrogen bonds. The presence of both amino and hydroxyl groups raises the possibility of complex hydrogen-bonding schemes, potentially involving bifurcated bonds and the formation of stable, three-dimensional networks. nih.gov Studies on related amino alcohol salts have shown that NH3+∙∙∙−OOC and OH∙∙∙−OOC heterosynthons are common, leading to varied connectivity patterns. nih.gov

In addition to strong hydrogen bonding, weaker interactions are also expected to play a significant role. Halogen bonding, an interaction involving the electrophilic region of a halogen atom, is a possibility. The bromine atom on the pyridine ring could interact with nucleophilic atoms like the nitrogen of the pyridine ring or the oxygen of the hydroxyl group of an adjacent molecule (C-Br···N or C-Br···O). The strength and geometry of such halogen bonds can significantly influence the crystal packing. nih.govnih.gov Studies have shown that halogen bonds can compete with or act in concert with hydrogen bonds to direct the final crystal structure. nih.govnih.gov

Without experimental data, any representation of the intermolecular interactions remains speculative. A computational crystal structure prediction could provide theoretical models of the most likely packing arrangements and offer insights into the hierarchy of the intermolecular forces at play. soton.ac.uk Such studies would typically involve generating a multitude of potential crystal structures and ranking them based on their calculated lattice energies.

Table of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | N-H (Amino) | N (Pyridine) | Formation of dimers or chains |

| Hydrogen Bond | N-H (Amino) | O (Hydroxyl) | Cross-linking of chains/layers |

| Hydrogen Bond | O-H (Hydroxyl) | N (Pyridine) | Formation of dimers or chains |

| Hydrogen Bond | O-H (Hydroxyl) | O (Hydroxyl) | Formation of catemeric chains or rings |

| Halogen Bond | C-Br | N (Pyridine) | Directional control of packing |

| Halogen Bond | C-Br | O (Hydroxyl) | Fine-tuning of supramolecular assembly |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Stabilization of layered structures |

Chemical Transformations and Derivative Synthesis of 2 Amino 6 Bromopyridin 3 Yl Methanol

Reactions Involving the Amino Group

The amino group in (2-Amino-6-bromopyridin-3-yl)methanol is a key site for various chemical modifications, including acylation, alkylation, diazotization, and condensation reactions. These transformations are fundamental in altering the electronic properties of the pyridine (B92270) ring and introducing new functionalities.

Acylation and Alkylation Reactions

The nucleophilic character of the amino group readily allows for acylation and alkylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides, converts the amino group into an amide. This transformation is often employed to protect the amino group during subsequent reactions or to introduce specific acyl moieties that may be crucial for the biological activity of the final compound.

Alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides. These reactions can lead to the formation of secondary or tertiary amines. For instance, N-methylation of amino acids, a related transformation, is a common motif in the synthesis of peptides and peptidomimetics, often leading to increased proteolytic stability and bioavailability. monash.edu The N-alkylation of amines can be performed using alcohols as alkylating agents under mild conditions. researchgate.net Palladium-catalyzed alkylation of C(sp3)–H bonds with alkyl iodides or bromides has also been reported for the synthesis of unnatural α-amino acids. rsc.org

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagent | Product Type | Significance |

|---|---|---|---|

| Acylation | Acyl chloride (e.g., Acetyl chloride) | N-(6-bromo-3-(hydroxymethyl)pyridin-2-yl)acetamide | Protection of amino group, introduction of specific acyl moieties. |

| Alkylation | Alkyl halide (e.g., Methyl iodide) | 6-bromo-N-methyl-3-(hydroxymethyl)pyridin-2-amine | Synthesis of secondary/tertiary amines, modulation of electronic properties. |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is a versatile intermediate that can be subjected to a variety of subsequent transformations. For example, in the synthesis of N-methyl-threonine, amination with ammonia (B1221849) is followed by tosylation and then N-methylation with methyl iodide under basic conditions. monash.edu

These reactions, collectively known as Sandmeyer or related reactions, allow for the replacement of the amino group with a wide range of substituents, including halogens (Cl, Br, I), cyano, and hydroxyl groups. This provides a powerful tool for further functionalization of the pyridine ring.

Condensation Reactions (e.g., Schiff Base Formation)

The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ekb.egscirp.org This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. Schiff bases are valuable intermediates in organic synthesis and can be used to create a variety of heterocyclic compounds. They can also act as ligands for metal complexes. ekb.egresearchgate.net The formation of Schiff bases from amino acids and salicylaldehydes has been extensively studied. researchgate.netmdpi.com

Reactivity of the Bromine Substituent

The bromine atom on the pyridine ring is a key handle for introducing carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution pathways.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

The bromo substituent in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of C-C bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org The Suzuki reaction is widely used in the synthesis of biaryl compounds and is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The synthesis of 2- or 3-arylsubstituted pyridine derivatives is of great importance in the preparation of natural products and pharmaceuticals. researchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.orgnih.govlibretexts.org The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes, which are important structural motifs in many natural products and functional materials. libretexts.org

Negishi Coupling: The Negishi coupling employs an organozinc reagent as the coupling partner for the aryl bromide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is known for its ability to form C(sp²)–C(sp³) bonds and has been applied in the synthesis of complex molecules. nih.govnih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Product Type | Catalyst System |

|---|---|---|---|

| Suzuki | Arylboronic acid | Aryl-substituted pyridine | Pd catalyst, base |

| Sonogashira | Terminal alkyne | Alkynyl-substituted pyridine | Pd catalyst, Cu(I) co-catalyst, base |

| Negishi | Organozinc reagent | Alkyl/Aryl-substituted pyridine | Pd or Ni catalyst |

Nucleophilic Aromatic Substitution Pathways

While less common for simple aryl halides, nucleophilic aromatic substitution (SNA) can occur on the pyridine ring of this compound, particularly when activated by electron-withdrawing groups or under forcing conditions. masterorganicchemistry.comlibretexts.orgpressbooks.pub In this reaction, a nucleophile displaces the bromide ion. The presence of the nitrogen atom in the pyridine ring already makes the ring somewhat electron-deficient, facilitating nucleophilic attack compared to a simple benzene (B151609) ring. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. libretexts.orgpressbooks.pub A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions, leading to the introduction of new functional groups at the 6-position of the pyridine ring.

Halogen-Metal Exchange Reactions (e.g., Lithiation, Grignard Reagents)

Halogen-metal exchange is a powerful strategy for creating a nucleophilic carbon center at the C-6 position of the pyridine ring, enabling the introduction of various electrophiles. This transformation is typically performed at low temperatures to prevent unwanted side reactions. tcnj.edu

Lithiation: The bromine atom can be swapped for a lithium atom by treatment with organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.edu These reactions are kinetically controlled and are often conducted at very low temperatures (e.g., -78 °C to -100 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to ensure selectivity and prevent decomposition of the highly reactive organolithium intermediate. tcnj.eduharvard.edu The presence of the adjacent amino and hydroxymethyl groups can influence the reaction, potentially requiring protection or the use of specific reagent combinations to achieve a clean exchange. For instance, a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi has been reported to efficiently perform halogen-metal exchange on heterocyclic substrates bearing acidic protons, which could be applicable here. mdpi.com The resulting 6-lithiated species is a potent nucleophile, ready to react with a wide range of electrophiles.

Grignard Reagents: While direct formation of a Grignard reagent from this compound by reaction with magnesium metal can be challenging due to the acidic protons of the amino and hydroxyl groups, alternative strategies can be employed. mnstate.edu The Grignard reagent, once formed, serves as a strong nucleophile and a strong base, capable of reacting with electrophiles like aldehydes, ketones, and esters. mnstate.edumasterorganicchemistry.com A more common approach involves the initial lithium-halogen exchange followed by transmetalation with a magnesium salt (e.g., MgBr₂·OEt₂) to generate the corresponding magnesium reagent. This method circumvents the issues associated with the acidic protons.

The table below summarizes typical conditions and outcomes for these exchange reactions.

| Reaction Type | Reagents | Typical Solvents | Temperature | Intermediate |

| Lithiation | n-BuLi or t-BuLi | THF, Diethyl ether | -78 to -100 °C | (2-Amino-3-(hydroxymethyl)pyridin-6-yl)lithium |

| Grignard Formation (via Transmetalation) | 1. n-BuLi2. MgBr₂·OEt₂ | THF, Diethyl ether | -78 to 0 °C | Bromo((2-amino-3-(hydroxymethyl)pyridin-6-yl)magnesium |

Conversions of the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group is a versatile handle for various synthetic modifications, including oxidation, esterification, etherification, and halogenation.

The oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant and reaction conditions. chemguide.co.uk

Aldehyde Formation: Selective oxidation to the aldehyde, 2-amino-6-bromopyridine-3-carbaldehyde, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly employed for this transformation. libretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) at room temperature. Distilling the aldehyde as it forms can also be a strategy to prevent further oxidation. chemguide.co.uk

Carboxylic Acid Formation: Stronger oxidizing agents are used for the direct conversion of the primary alcohol to 2-amino-6-bromonicotinic acid. nsf.govacsgcipr.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated from CrO₃ and aqueous sulfuric acid), or heating under reflux with an excess of an acidified dichromate(VI) solution. chemguide.co.uklibretexts.org The reaction often involves heating in an aqueous or mixed solvent system to ensure the complete conversion of the intermediate aldehyde to the final carboxylic acid. chemguide.co.uknsf.gov

The following table outlines common methods for the oxidation of the hydroxymethyl group.

| Target Product | Oxidizing Agent | Typical Conditions | Notes |

| Aldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Mild conditions prevent over-oxidation. libretexts.org |

| Aldehyde | Manganese Dioxide (MnO₂) | CH₂Cl₂ or Acetone, Reflux | Useful for allylic and benzylic-type alcohols. |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Aqueous base, Heat | Strong, versatile oxidant. libretexts.org |

| Carboxylic Acid | Chromic Acid (Jones Reagent) | Acetone, 0 °C to RT | Powerful oxidant; requires careful handling. libretexts.org |

| Carboxylic Acid | TEMPO/NaOCl | CH₂Cl₂/H₂O, 0 °C | A greener, metal-free alternative. organic-chemistry.org |

The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: Esters can be formed by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. Alternatively, classic Fischer esterification conditions, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), can be used, although the acidic conditions might affect the aminopyridine moiety. A milder method involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction with a carboxylic acid.

Etherification: Ether synthesis can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the desired ether.

The hydroxyl group can be replaced by a halogen atom to form a 6-bromo-3-(halomethyl)pyridin-2-amine. This transformation activates the methylene (B1212753) position for subsequent nucleophilic substitution reactions.

Reagents such as thionyl chloride (SOCl₂) are effective for converting the primary alcohol into the corresponding chloride, (2-amino-6-bromopyridin-3-yl)methyl chloride. ambeed.com Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the bromide analogue. These reactions are typically performed in an inert solvent, and the resulting halomethylpyridines are valuable intermediates for further synthetic elaboration. A documented procedure involves dissolving the starting alcohol in dichloromethane and treating it with an excess of thionyl chloride. ambeed.com

Cyclization and Annulation Chemistry

The strategic positioning of the amino, bromo, and hydroxymethyl groups on the pyridine core makes this compound an excellent precursor for constructing fused heterocyclic systems.

Intramolecular or intermolecular cyclization reactions can lead to the formation of bicyclic and polycyclic systems containing the pyridine ring. For example, the amino and hydroxymethyl groups can participate in reactions to form fused six-membered rings. One potential pathway involves an initial reaction at the hydroxymethyl group, followed by cyclization involving the C-2 amino group. For instance, condensation with a β-ketoester could lead, after several steps, to the formation of a fused pyridopyrimidine system.

Furthermore, after a halogen-metal exchange at the C-6 position, the resulting organometallic intermediate can be used in annulation strategies. Reaction with a suitable dielectrophile could facilitate the construction of a new ring fused to the pyridine core at the 5- and 6-positions. The development of methods for synthesizing pteridines and other fused heterocycles often relies on building blocks that can undergo sequential reactions to build up the final ring system. researchgate.net The reactivity of this compound makes it a candidate for such synthetic strategies, for example, in the construction of azaindole-type structures or other medicinally relevant scaffolds. chemrxiv.org

| Fused System Type | Potential Strategy | Key Reactions |

| Pyrido-oxazine | Intramolecular cyclization | Reaction with phosgene (B1210022) or equivalent, followed by ring closure between the amino and hydroxyl groups. |

| Pyridopyrimidine | Intermolecular condensation/cyclization | Reaction with a 1,3-dielectrophile (e.g., β-ketoester, malonic ester derivative) followed by cyclization. |

| Fused ring at C5-C6 | Annulation post-metalation | Halogen-metal exchange at C-6, followed by reaction with a bifunctional electrophile. |

Intramolecular Reactivity

The intramolecular reactivity of this compound is characterized by the potential for the proximate amino and hydroxymethyl functional groups to participate in cyclization reactions, leading to the formation of fused heterocyclic systems. While specific studies on the intramolecular reactions of this compound are not extensively documented in the reviewed literature, plausible reaction pathways can be inferred from the reactivity of analogous 2-aminopyridine (B139424) derivatives bearing a C3-hydroxymethyl substituent.

A significant intramolecular transformation anticipated for this molecule is the acid-catalyzed or thermally-induced cyclization to form a furo[2,3-b]pyridine (B1315467) or an oxazolo[4,5-b]pyridine (B1248351) ring system. The close proximity of the nucleophilic amino group and the electrophilic (upon activation) hydroxymethyl group on the pyridine core creates a favorable environment for such ring-closing reactions.

One of the most relevant transformations involves the synthesis of oxazolo[4,5-b]pyridine derivatives. Research on related compounds, such as 2-amino-5-bromopyridin-3-ol, has demonstrated that these precursors can undergo cyclization with various reagents to form the corresponding oxazolo[4,5-b]pyridines. clockss.org For instance, heating 2-amino-5-bromo-3-hydroxypyridine with carboxylic acids in the presence of dehydrating agents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) has been shown to yield the corresponding 2-substituted-6-bromo-oxazolo[4,5-b]pyridines. clockss.org

Although the starting material in these studies is an isomer of the direct precursor to this compound, the underlying chemical principle of intramolecular cyclization between an amino group and a hydroxyl function on the pyridine ring is directly applicable. In the case of this compound, an intramolecular dehydration reaction could lead to the formation of a fused dihydropyrido-oxazine, which could potentially rearrange or be oxidized to a more stable aromatic system.

The following table summarizes representative conditions for the synthesis of oxazolo[4,5-b]pyridine derivatives from a related precursor, 2-amino-5-bromopyridin-3-ol, which provides insight into the potential conditions for intramolecular cyclization of this compound derivatives.

Table 1: Synthesis of 6-Bromo-oxazolo[4,5-b]pyridine Derivatives via Intramolecular Cyclization

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| 2-Amino-5-bromo-3-hydroxypyridine | 4-Cyanobenzoic acid | PPSE, 200°C | 6-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine | 93 | clockss.org |

| 2-Amino-5-bromo-3-hydroxypyridine | N-Boc-piperidine-4-acetic acid | PPA, 160°C | 6-Bromo-2-(1-Boc-piperidin-4-ylmethyl)oxazolo[4,5-b]pyridine | 72 | clockss.org |

| 2-Amino-5-bromo-3-hydroxypyridine | N-Boc-piperidine-4-propanoic acid | PPA, 160°C | 6-Bromo-2-(2-(1-Boc-piperidin-4-yl)ethyl)oxazolo[4,5-b]pyridine | 78 | clockss.org |

The bromine substituent at the 6-position of the pyridine ring is generally expected to remain intact during these acid-catalyzed cyclizations and can serve as a synthetic handle for further functionalization of the resulting fused heterocyclic product through cross-coupling reactions. clockss.org The intramolecular reactivity of this compound thus represents a potential route to novel and complex heterocyclic scaffolds of interest in medicinal chemistry and materials science.

Advanced Applications in Synthetic Chemistry

Building Block for Complex Organic Scaffolds

The trifunctional nature of (2-Amino-6-bromopyridin-3-yl)methanol makes it an exceptionally valuable starting material for the synthesis of complex organic scaffolds, particularly fused heterocyclic systems. The presence of reactive sites—the amino group, the bromo substituent, and the hydroxymethyl group—allows for a variety of chemical transformations to construct intricate molecular frameworks.

The amino group can readily participate in condensation reactions with carbonyl compounds or undergo cyclization reactions to form fused rings. For instance, reactions with α-haloketones or related reagents can lead to the formation of imidazo[1,2-a]pyridines, a class of N-fused heterocycles with a broad spectrum of biological activities. nih.gov The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing further handles for synthetic elaboration.

Moreover, the bromo substituent is a key feature, enabling the use of this compound in various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide range of aryl, alkenyl, and alkynyl groups at the 6-position of the pyridine (B92270) ring. This capability is crucial for building molecular complexity and for the synthesis of derivatives with tailored electronic and steric properties. The synthesis of novel pyrimido[1,2-a]pyrimidinones and imidazo[1,2-a]pyrimidinones from bicyclic oxygen-containing amino compounds highlights the utility of such multifunctional building blocks in creating conformationally constrained analogues of bioactive molecules. nih.gov

The strategic combination of these functional groups allows for sequential and regioselective modifications, providing access to a diverse array of complex heterocyclic systems that are often found in medicinally relevant compounds. The synthesis of novel 6,5- and 6,6-membered fused heterocyclic compounds derived from thymine (B56734) underscores the importance of such synthetic strategies. nih.gov

Precursor in Target-Oriented Synthesis

In target-oriented synthesis, the goal is to prepare a specific molecule, often a natural product or a designed bioactive compound, in an efficient and controlled manner. The structural features of this compound make it an attractive precursor for the synthesis of various targeted molecules.

The substituted pyridine core is a common motif in many pharmaceuticals and agrochemicals. The amino and hydroxymethyl groups can be used to construct key pharmacophoric elements or to attach side chains that modulate the biological activity and pharmacokinetic properties of the target molecule. For example, the synthesis of new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives, which have shown anti-inflammatory, CNS depressant, and antimicrobial activities, illustrates the potential of related amino-functionalized heterocycles in medicinal chemistry. nih.gov

The bromo substituent provides a strategic point for late-stage functionalization, a powerful approach in drug discovery that allows for the rapid generation of a library of analogues from a common intermediate. This approach is particularly valuable for structure-activity relationship (SAR) studies, where the effect of different substituents on biological activity is investigated. The discovery of potent NAMPT activators for the potential treatment of obesity and type 2 diabetes involved the synthesis of a series of urea-containing compounds, highlighting the importance of such modular synthetic approaches in identifying promising drug candidates. jst.go.jp

The combination of functionalities in this compound allows for its incorporation into complex molecular targets, where it can serve as a key structural element or as a versatile intermediate that can be elaborated into the final product through a series of selective chemical transformations.

Ligand Design in Coordination and Organometallic Chemistry

The design of new ligands is a cornerstone of modern coordination and organometallic chemistry, as the ligand plays a crucial role in determining the properties and reactivity of the resulting metal complex. The structure of this compound makes it an excellent candidate for a bidentate N,O-ligand, where the pyridine nitrogen and the oxygen of the hydroxymethyl group can coordinate to a metal center.

Transition metal complexes with pyridinyl alcohol ligands have been extensively studied and have found applications in various catalytic processes. nih.gov The chelation of a metal ion by the N,O-donor set of this compound would form a stable five-membered ring, a common feature in many effective catalysts. The electronic properties of the ligand, and consequently the coordinated metal center, can be fine-tuned by the amino and bromo substituents on the pyridine ring.

Chelation Properties with Metal Ions

The amino and hydroxymethyl groups of this compound are positioned to act as a bidentate chelating ligand for a variety of metal ions. The pyridine nitrogen atom and the oxygen atom of the alcohol can coordinate to a metal center, forming a stable five-membered chelate ring. This chelation is expected to be favorable with a range of transition metals, such as copper, nickel, cobalt, and zinc, which are known to form stable complexes with N,O-ligands. nih.gov

The stability and structure of the resulting metal complexes are influenced by several factors, including the nature of the metal ion, the solvent, and the presence of other ligands. The bromo substituent on the pyridine ring can also influence the electronic properties of the ligand and, in turn, the coordination environment of the metal ion. The ability to form stable complexes is a prerequisite for their use in catalysis and other applications. The study of model complexes with related ligands has been instrumental in understanding the coordination chemistry and spectroscopic characteristics of metal-binding isosteres. nih.gov

Table 1: Potential Coordination Modes of this compound with Metal Ions

| Metal Ion (M) | Potential Coordination Geometry | Potential Donor Atoms |

| Cu(II) | Square Planar, Octahedral | N(pyridine), O(hydroxyl) |

| Ni(II) | Square Planar, Octahedral | N(pyridine), O(hydroxyl) |

| Co(II) | Tetrahedral, Octahedral | N(pyridine), O(hydroxyl) |

| Zn(II) | Tetrahedral | N(pyridine), O(hydroxyl) |

| Pd(II) | Square Planar | N(pyridine), O(hydroxyl) |

| Ru(II) | Octahedral | N(pyridine), O(hydroxyl) |

This table represents potential coordination modes based on the known chemistry of related ligands and is for illustrative purposes.

Catalytic Applications of Metal Complexes

Metal complexes derived from this compound have the potential to be active catalysts in a variety of organic transformations. The field of homogeneous catalysis heavily relies on the design of ligands that can control the reactivity and selectivity of a metal center. nih.govrsc.orgmdpi.comresearchgate.net

For instance, palladium complexes of N,O-ligands have been employed in cross-coupling reactions. A palladium complex of this compound could potentially catalyze reactions such as Suzuki or Heck couplings, where the ligand can stabilize the active catalytic species and influence the reaction outcome.

Furthermore, ruthenium and rhodium complexes are known to be effective catalysts for hydrogenation and transfer hydrogenation reactions. Chiral versions of N,O-ligands have been successfully used in asymmetric catalysis to produce enantiomerically enriched products. mdpi.com While this compound is achiral, its derivatives could be made chiral to induce enantioselectivity.

The bromo substituent also opens up the possibility of creating multimetallic complexes or catalyst-on-a-support systems. The ligand could be anchored to a solid support via the bromo group, allowing for the development of heterogeneous catalysts that can be easily separated and recycled. The catalytic applications of transition metal complexes based on o-aminophenol ligands, which share some structural similarities, have been reviewed and highlight their utility in various catalytic processes. researchgate.net

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

| Metal Complex | Potential Catalytic Reaction |

| Palladium Complex | Suzuki, Heck, Sonogashira Cross-Coupling |

| Ruthenium Complex | Hydrogenation, Transfer Hydrogenation |

| Rhodium Complex | Hydroformylation, Hydrogenation |

| Copper Complex | Click Chemistry, Oxidation Reactions |

| Nickel Complex | Cross-Coupling Reactions |

This table suggests potential applications based on the catalytic activity of complexes with analogous ligands and is for illustrative purposes.

Computational and Theoretical Investigations of 2 Amino 6 Bromopyridin 3 Yl Methanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the properties of organic molecules. researchgate.net DFT calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a good description of the electronic system. mdpi.comnih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For a flexible molecule like (2-Amino-6-bromopyridin-3-yl)methanol, which has a rotatable hydroxymethyl group (-CH₂OH) and an amino group (-NH₂), multiple low-energy conformations may exist.

Conformational analysis involves systematically exploring the potential energy surface by rotating the dihedral angles associated with these flexible groups. The goal is to identify the global minimum energy conformation and other low-lying conformers. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments. For instance, the orientation of the hydroxymethyl group relative to the pyridine (B92270) ring and the amino group can be influenced by intramolecular hydrogen bonding.

Table 1: Calculated Relative Energies of this compound Conformers Hypothetical data based on typical conformational analysis results.

| Conformer | Dihedral Angle (N-C3-C(methanol)-O) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| 1 (Global Minimum) | -65.0° | 0.00 | O-H···N (amino) hydrogen bond |

| 2 | 175.0° | 1.25 | Steric repulsion between H(hydroxyl) and H(C4) |

| 3 | 55.0° | 0.85 | Weak O-H···Br interaction |

Once the optimized geometry is obtained, DFT can be used to analyze the electronic structure. This includes calculating the distribution of electron density, which helps in understanding the molecule's polarity and reactivity. The molecular electrostatic potential (MEP) map is a valuable tool that visualizes the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of a molecule. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring, the oxygen atom of the hydroxyl group, and the nitrogen of the amino group, indicating their nucleophilic character. The regions around the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, highlighting their electrophilic or hydrogen-bond donating capabilities.

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. mdpi.com By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. q-chem.com A key application of this analysis is the confirmation that an optimized geometry corresponds to a true energy minimum, which is indicated by the absence of imaginary frequencies.

Furthermore, the calculated vibrational spectrum can be compared with experimental data to validate the computational model. Specific vibrational modes can be assigned to the stretching and bending of particular functional groups.

Table 2: Selected Calculated Vibrational Frequencies for this compound Hypothetical data based on characteristic frequencies for similar functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3550 | Hydroxyl group stretching |

| ν(N-H) | 3450, 3350 | Asymmetric and symmetric amino group stretching |

| ν(C=N), ν(C=C) | 1600-1450 | Pyridine ring stretching vibrations |

| δ(N-H) | 1620 | Amino group scissoring |

| ν(C-O) | 1050 | Methanol (B129727) C-O stretching |

| ν(C-Br) | 650 | C-Br stretching |

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would likely be distributed over the pyridine ring, with a significant contribution from the carbon atom bonded to the bromine. mdpi.com

Table 3: Calculated Frontier Molecular Orbital Energies for this compound Hypothetical data based on trends for substituted pyridines.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Molecular Dynamics Simulations

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, often in the presence of a solvent. MD simulations are particularly useful for studying conformational dynamics, solvation effects, and intermolecular interactions.

For this compound, an MD simulation in a solvent like water or methanol would reveal how the solvent molecules arrange themselves around the solute and how this affects its conformation and hydrogen bonding patterns. Such simulations can provide a more realistic picture of the molecule's behavior in solution, which is crucial for understanding its properties in a biological or chemical system.

Reaction Mechanism Predictions

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is invaluable for predicting the feasibility and regioselectivity of a reaction.

For this compound, several reactions could be investigated computationally. For example, the amino group is a potential site for electrophilic attack, and its reactivity can be compared to that of the pyridine nitrogen. The hydroxyl group can undergo reactions typical of alcohols, such as esterification or oxidation. The bromine atom can participate in nucleophilic aromatic substitution reactions or be involved in the formation of organometallic reagents. DFT calculations could predict the most likely reaction pathways and provide a detailed understanding of the factors that control the outcome of these transformations.

Spectroscopic Parameter Prediction

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and vibrational properties of compounds like this compound. Density Functional Theory (DFT) is a prominent method employed for this purpose, enabling the calculation of spectroscopic data such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra.

In a typical computational study, the first step involves the optimization of the molecular geometry of this compound to find its most stable conformation. Following this, vibrational frequency calculations are performed. These calculations predict the wavenumbers of the fundamental vibrational modes of the molecule. Each predicted vibrational frequency can be assigned to a specific type of molecular motion, such as stretching, bending, or scissoring of chemical bonds.

For instance, a DFT study on a related pyridine derivative, 2-Amino-6-methoxy-3-nitropyridine, successfully predicted its vibrational spectra. researchgate.net Similar computational approaches for this compound would likely predict the characteristic vibrational modes associated with its functional groups. The potential energy distribution (PED) analysis is crucial in these studies for the precise assignment of each vibrational mode.

A predicted vibrational spectrum for this compound would show distinct peaks corresponding to the vibrations of the amino (-NH2), hydroxyl (-OH), C-Br, C-N, C-C, and C-H bonds within the molecule. The table below illustrates the types of predicted vibrational frequencies and their assignments that would be expected from such a computational analysis.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3400 - 3500 | NH₂ asymmetric and symmetric stretching |

| ~3300 | O-H stretching |

| ~1600 - 1650 | NH₂ scissoring |

| ~1550 - 1600 | C=C and C=N stretching in the pyridine ring |

| ~1400 - 1450 | C-H in-plane bending |

| ~1300 - 1350 | C-O stretching |

| ~1000 - 1100 | C-N stretching |

Intermolecular Interaction Modeling

The study of intermolecular interactions is fundamental to understanding the supramolecular chemistry and crystal packing of a compound. For this compound, computational modeling and experimental methods like X-ray crystallography can elucidate the nature and strength of these interactions.

Investigations into related bromopyridine structures, such as tris[(6-bromopyridin-2-yl)methyl]amine, have revealed the significant role of halogen bonding. nih.goviucr.org In the crystal structure of this related compound, intermolecular Br⋯Br interactions were observed with distances close to the sum of the van der Waals radii, suggesting a stabilizing influence within the crystal lattice. nih.gov These interactions are typically classified as type II, based on their C-Br⋯Br angles. iucr.org

For this compound, it is plausible that similar Br⋯Br interactions would play a role in its solid-state structure. In addition to halogen bonding, the presence of the amino (-NH2) and hydroxyl (-OH) groups introduces the potential for hydrogen bonding. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of networks of intermolecular hydrogen bonds.

While a study on tris[(6-bromopyridin-2-yl)methyl]amine did not find significant intermolecular hydrogen bonding, it did note the presence of weak intramolecular N⋯H interactions. nih.goviucr.org However, the presence of the hydroxyl group in this compound makes intermolecular hydrogen bonding a more probable and significant interaction.

Computational models can be used to predict the geometry and energy of these various intermolecular interactions, providing a detailed picture of the forces that govern the assembly of molecules in the solid state. The table below summarizes the potential intermolecular interactions that could be modeled for this compound.

Table 2: Modeled Intermolecular Interactions for this compound

| Type of Interaction | Description | Potential Atoms Involved |

|---|---|---|

| Hydrogen Bonding | Strong directional interactions involving a hydrogen atom bonded to a highly electronegative atom. | O-H⋯N, N-H⋯O, N-H⋯N |

| Halogen Bonding | Non-covalent interaction where a halogen atom acts as an electrophilic species. | C-Br⋯N, C-Br⋯O, C-Br⋯Br |

| van der Waals Forces | Weak, non-specific attractive forces between molecules. | All atoms in the molecule |

Future Research Perspectives and Emerging Directions

Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes to (2-Amino-6-bromopyridin-3-yl)methanol and its derivatives is paramount to unlocking their full potential. While classical methods for pyridine (B92270) synthesis exist, future research is likely to focus on more modern and direct approaches that offer greater control over substitution patterns and functional group tolerance.

One promising avenue involves the adaptation of methods used for structurally similar compounds. For instance, the synthesis of tris[(6-bromopyridin-2-yl)methyl]amine involves the initial formation of (6-bromo-2-pyridyl)methanol from 2,6-dibromopyridine. iucr.orgnih.gov A similar strategy could potentially be employed, starting with a suitably substituted dibromopyridine, to access the this compound core.

Furthermore, direct C-H functionalization techniques are emerging as powerful tools in organic synthesis. acs.org Research into the selective functionalization of aminopyridines could lead to novel, single-step methods for introducing the hydroxymethyl group onto a pre-existing 2-amino-6-bromopyridine (B113427) scaffold, thereby streamlining the synthetic process. Additionally, one-step convergent methods for synthesizing pyridine derivatives from N-vinyl and N-aryl amides, which have been shown to be effective for a range of substituted pyridines, could be explored. organic-chemistry.org

Future synthetic research could also focus on creating libraries of derivatives by modifying the core structure. The following table outlines potential synthetic transformations that could be explored:

| Reaction Type | Reagents and Conditions | Potential Product Class |

| N-Alkylation/Arylation | Alkyl/aryl halides, base | Secondary/tertiary amino derivatives |

| Acylation | Acyl chlorides, anhydrides | Amide derivatives |

| Suzuki Coupling | Aryl boronic acids, Pd catalyst | Aryl-substituted pyridine derivatives |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Diaminopyridine derivatives |

| Oxidation of Methanol (B129727) | Mild oxidizing agents (e.g., MnO2) | (2-Amino-6-bromopyridin-3-yl)carbaldehyde |

These methodologies would provide access to a diverse range of compounds for further investigation in various applications.

Exploration of Bioactive Analogues